2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methylsulfanyl group, and a methylphenylacetamide group
Preparation Methods
The synthesis of 2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide typically involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with sodium thiomethoxide to form 2-(2-chlorophenyl)methylsulfanyl. This intermediate is then reacted with N-(4-methylphenyl)acetamide under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone group.
Reduction: The compound can be reduced to remove the chlorophenyl group or modify the sulfanyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide can be compared with similar compounds such as:
- 2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole These compounds share structural similarities but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-6-8-14(9-7-12)18-16(19)11-20-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDHIBUJKIIQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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